Hdac10-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

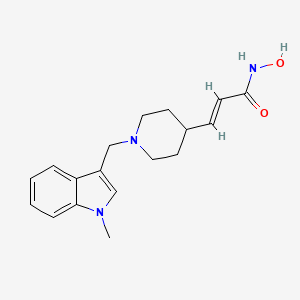

Molecular Formula |

C18H23N3O2 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

(E)-N-hydroxy-3-[1-[(1-methylindol-3-yl)methyl]piperidin-4-yl]prop-2-enamide |

InChI |

InChI=1S/C18H23N3O2/c1-20-12-15(16-4-2-3-5-17(16)20)13-21-10-8-14(9-11-21)6-7-18(22)19-23/h2-7,12,14,23H,8-11,13H2,1H3,(H,19,22)/b7-6+ |

InChI Key |

SPYVWCZEYVBQGX-VOTSOKGWSA-N |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)CN3CCC(CC3)/C=C/C(=O)NO |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CN3CCC(CC3)C=CC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action for Hdac10-IN-1

An In-Depth Technical Guide on the Core Mechanism of Action for Selective HDAC10 Inhibitors: Piperidine-4-acrylhydroxamates

This guide provides a detailed overview of the mechanism of action for a class of potent and highly selective Histone Deacetylase 10 (HDAC10) inhibitors, the piperidine-4-acrylhydroxamates, with a focus on compounds 10c and 13b.[1][2][3] These compounds serve as valuable research tools to elucidate the biological functions of HDAC10.

Introduction to HDAC10

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins, playing a crucial role in regulating gene expression and various cellular processes.[4] HDAC10 is a class IIb HDAC with unique structural features and substrate specificity, acting as a polyamine deacetylase.[1] Dysregulation of HDAC10 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[5][6]

Mechanism of Action of Piperidine-4-acrylhydroxamates (10c and 13b)

The selective inhibition of HDAC10 by piperidine-4-acrylhydroxamates, such as compounds 10c and 13b, is achieved through a targeted interaction with the enzyme's active site.[1] The core mechanism involves two key interactions:

-

Chelation of the Catalytic Zinc Ion: The hydroxamate moiety of the inhibitor binds to the zinc ion (Zn²⁺) present in the catalytic pocket of HDAC10 in a bidentate fashion.[1] This interaction is a common feature of many HDAC inhibitors and is crucial for blocking the deacetylase activity.[1]

-

Interaction with the Gatekeeper Residue: A distinguishing feature of these inhibitors is the basic piperidine moiety.[1] This group forms a salt bridge with the acidic gatekeeper residue, Glutamate 274 (Glu274), which is unique to HDAC10.[1][7] This specific interaction mimics the binding of HDAC10's natural polyamine substrates and is a key determinant of the high selectivity of these compounds for HDAC10 over other HDAC isoforms.[1]

The inhibition of HDAC10's enzymatic activity by these compounds leads to downstream cellular effects, most notably the modulation of autophagy.[1][2][3] Treatment of cells with 10c and 13b results in an accumulation of autolysosomes, suggesting that HDAC10 plays a crucial role in the autophagic process.[1][2][3]

Quantitative Data

The inhibitory activity and selectivity of compounds 10c and 13b have been quantified through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) against various HDAC isoforms.

| Compound | drHDAC10 (nM) | hHDAC1 (nM) | hHDAC6 (nM) | hHDAC8 (nM) |

| 10c | 20 | >10000 | 2300 | >10000 |

| 13b | 58 | >10000 | 8100 | >10000 |

Data sourced from in vitro profiling of recombinant HDACs.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism and experimental validation of these inhibitors, the following diagrams are provided in Graphviz DOT language.

Caption: Mechanism of selective HDAC10 inhibition by piperidine-4-acrylhydroxamates.

Caption: Workflow for characterizing selective HDAC10 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro HDAC Inhibition Assay

Objective: To determine the IC50 values of inhibitors against a panel of recombinant HDAC isoforms.

Protocol:

-

Recombinant human HDAC1, HDAC6, and HDAC8, and Danio rerio HDAC10 are used.

-

A fluorescent-based assay is employed to measure HDAC activity. A fluorogenic substrate, such as Fluor de Lys®, is used.

-

The inhibitors (e.g., 10c, 13b) are serially diluted to a range of concentrations.

-

The recombinant HDAC enzyme, the substrate, and the inhibitor are incubated together in an assay buffer.

-

After a set incubation period, a developer solution is added to stop the enzymatic reaction and generate a fluorescent signal.

-

The fluorescence is measured using a plate reader.[8]

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Immunoblotting for Histone and Tubulin Acetylation

Objective: To assess the selectivity of the HDAC10 inhibitors in a cellular context by measuring the acetylation status of known substrates of other HDAC classes.

Protocol:

-

Cancer cell lines (e.g., acute myeloid leukemia (AML) cells) are cultured and treated with various concentrations of the HDAC10 inhibitors (10c and 13b) for a specified time (e.g., 24 hours).[1]

-

Control treatments include a vehicle control and inhibitors of other HDAC classes (e.g., a pan-HDAC inhibitor or an HDAC6-specific inhibitor).

-

Following treatment, cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., acetyl-H3) and acetylated α-tubulin (a substrate of HDAC6). An antibody for a loading control (e.g., β-actin) is also used.

-

After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The lack of significant increase in histone and tubulin acetylation indicates high selectivity for HDAC10.[1]

Flow Cytometry for Autolysosome Formation

Objective: To quantify the effect of HDAC10 inhibition on autophagy by measuring the formation of autolysosomes.

Protocol:

-

Neuroblastoma or AML cells are treated with the HDAC10 inhibitors (10c and 13b) at various concentrations for a defined period.[1]

-

A fluorescent probe that specifically accumulates in acidic vesicular organelles, such as LysoTracker Red DND-99, is added to the cell culture medium during the final part of the incubation.

-

Cells are harvested, washed, and resuspended in a suitable buffer for flow cytometry.

-

The fluorescence intensity of the cells is analyzed using a flow cytometer.[1]

-

An increase in the mean fluorescence intensity indicates an accumulation of acidic autolysosomes, a hallmark of autophagy modulation due to HDAC10 inhibition.[1]

Conclusion

The piperidine-4-acrylhydroxamate-based compounds 10c and 13b are highly selective and potent inhibitors of HDAC10. Their mechanism of action relies on a dual interaction with the catalytic zinc ion and the unique Glu274 gatekeeper residue in the HDAC10 active site. This selective inhibition leads to the modulation of autophagy, highlighting a key cellular function of HDAC10. The experimental protocols described provide a robust framework for the characterization of these and other selective HDAC10 inhibitors, which are invaluable tools for advancing our understanding of HDAC10 biology and its role in disease.

References

- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) | Bentham Science [benthamscience.com]

- 6. Selective Inhibitors of Histone Deacetylase 10 (HDAC-10) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HDAC10: Biological Functions, Cellular Targets, and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 10 (HDAC10), a member of the class IIb family of HDACs, has emerged as a significant therapeutic target in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3] Unlike other HDACs, HDAC10 exhibits unique substrate specificity, primarily acting as a polyamine deacetylase.[4][5] This distinct enzymatic activity and its diverse biological roles make the development of specific HDAC10 inhibitors a compelling area of research. This guide provides a comprehensive overview of the biological functions of HDAC10, its cellular targets, and the methodologies used to investigate its inhibition, with a focus on the well-characterized inhibitor, Hdac10-IN-1, as a representative tool compound.

Biological Function of HDAC10

HDAC10 is involved in a multitude of cellular processes, underscoring its therapeutic potential. Its functions are context-dependent and can be either pro- or anti-tumorigenic in different cancers.[1][2]

Key Biological Roles:

-

Gene Expression Regulation: As a histone deacetylase, HDAC10 can remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[4][6]

-

Cell Cycle Progression and Proliferation: HDAC10 has been shown to influence cell cycle and proliferation. For instance, it can promote lung cancer cell growth.[7]

-

Apoptosis: HDAC10 can modulate apoptosis. In lung carcinoma, it affects the expression of B-cell lymphoma-2 (BCL2) and BCL2 antagonist/killer (BAK).[1]

-

Autophagy: A crucial role of HDAC10 is in the regulation of autophagy, the cellular process of degrading and recycling cellular components. Inhibition of HDAC10 leads to the accumulation of autolysosomes.[5][8] This function is linked to its polyamine deacetylase activity.[5]

-

Genomic Stability and DNA Repair: HDAC10 is implicated in processes that maintain genomic integrity, including homologous recombination.[4]

-

Inflammation: HDAC10 plays a role in inflammatory responses. It can regulate macrophage polarization and is implicated in inflammatory conditions like asthma.[9] It also attenuates NLRP3 inflammasome activation by deacetylating NLRP3.[10]

-

HIV-1 Replication: HDAC10 has been identified as a host factor that can inhibit HIV-1 replication by interacting with the HIV-1 integrase.[11][12]

Cellular Targets of HDAC10

The enzymatic activity of HDAC10 is not limited to histones. Its primary endogenous substrates are polyamines, such as N8-acetylspermidine.[4] However, it also interacts with and deacetylates several non-histone proteins, thereby modulating their function.

Known Cellular Targets and Interacting Proteins:

-

Polyamines (e.g., N8-acetylspermidine): Deacetylation of polyamines is a key function of HDAC10 and is linked to its role in autophagy.[4][5]

-

Histones (e.g., H3): Like other HDACs, it can deacetylate histones to regulate gene expression.[4]

-

AKT: In lung cancer cells, HDAC10 interacts with and promotes the phosphorylation of AKT at Ser473, a key signaling node for cell survival and proliferation.[7]

-

STAT3: HDAC10 directly binds to and deacetylates STAT3 in macrophages, promoting M2 macrophage polarization and airway inflammation in asthma.[9]

-

NLRP3: HDAC10 can deacetylate the K496 residue of NLRP3, leading to its ubiquitination and subsequent proteasomal degradation, thus attenuating inflammasome activation.[10]

-

HIV-1 Integrase (IN): HDAC10 interacts with the catalytic domain of HIV-1 IN, which inhibits the interaction between IN and the cellular protein LEDGF/p75, thereby suppressing viral integration.[12]

-

Histone Deacetylase 2 (HDAC2) and Nuclear Receptor Co-repressor 2 (N-CoR2): HDAC10 has been shown to interact with these proteins, suggesting its involvement in larger transcriptional repressive complexes.[4]

Quantitative Data for HDAC10 Inhibitors

While specific data for a compound named "this compound" is not publicly available, research has identified several potent and selective HDAC10 inhibitors. The following table summarizes the in vitro activity of two such inhibitors, 10c and 13b , which are piperidine-4-acrylhydroxamates.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| 10c | hHDAC10 | 1.3 ± 0.2 | in vitro enzymatic assay | [5] |

| hHDAC6 | 130 ± 10 | in vitro enzymatic assay | [5] | |

| hHDAC1 | >10000 | in vitro enzymatic assay | [5] | |

| 13b | hHDAC10 | 1.8 ± 0.3 | in vitro enzymatic assay | [5] |

| hHDAC6 | 210 ± 20 | in vitro enzymatic assay | [5] | |

| hHDAC1 | >10000 | in vitro enzymatic assay | [5] |

Signaling Pathways and Experimental Workflows

HDAC10-Mediated AKT Activation in Lung Cancer

This pathway illustrates how cytoplasmic HDAC10 can promote cell proliferation and inhibit apoptosis in non-small-cell lung cancer (NSCLC) by activating the PI3K-AKT signaling pathway.[1][7]

References

- 1. portlandpress.com [portlandpress.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Histone deacetylase 10, a potential epigenetic target for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC10 - Wikipedia [en.wikipedia.org]

- 5. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is HDAC10 Protein? - Creative BioMart [creativebiomart.net]

- 7. HDAC10 promotes lung cancer proliferation via AKT phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The HDAC10 instructs macrophage M2 program via deacetylation of STAT3 and promotes allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HDAC10 switches NLRP3 modification from acetylation to ubiquitination and attenuates acute inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of the Role of Host Cellular Factor Histone Deacetylase 10 during HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]

Hdac10-IN-1: A Technical Guide to a Selective Polyamine Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 10 (HDAC10) is a class IIb HDAC that has emerged as a compelling therapeutic target, particularly in oncology. Unlike other HDACs that primarily deacetylate lysine residues on histones and other proteins, HDAC10 possesses a unique substrate specificity, functioning as a robust polyamine deacetylase (PDAC).[1][2] It preferentially removes the acetyl group from N8-acetylspermidine.[2] This function links HDAC10 to the regulation of polyamine homeostasis, a critical pathway for cell growth and proliferation that is often dysregulated in cancer.[3][4]

Furthermore, HDAC10 plays a crucial role in promoting autophagy-mediated cell survival, a mechanism that cancer cells exploit to withstand the stress induced by chemotherapy.[5][6][7] Elevated HDAC10 expression has been correlated with poor clinical outcomes in high-risk neuroblastoma patients, making its inhibition a promising strategy to overcome drug resistance.[5][8][9]

This technical guide focuses on Hdac10-IN-1 (also known as compound 13b), a potent and highly selective inhibitor of HDAC10.[10][11] This document will provide an in-depth overview of its biochemical activity, cellular effects, and the experimental protocols used for its characterization.

Core Compound: this compound (Compound 13b)

This compound is a piperidine-4-acrylhydroxamate derivative designed to selectively target the active site of HDAC10.[10] Its design leverages the unique structural features of HDAC10, particularly the acidic gatekeeper residue Glu274, to achieve high potency and selectivity.[2][10]

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound and related compounds have been characterized through in vitro enzymatic assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound (13b) and Analogue (10c) against drHDAC10

| Compound | drHDAC10 IC50 (nM) |

| This compound (13b) | 58 |

| Compound 10c | 31 |

Data sourced from in vitro enzymatic assays using recombinant Danio rerio (zebrafish) HDAC10 (drHDAC10).[10]

Table 2: Selectivity Profile of this compound (13b) and Analogue (10c) against Human HDAC Isoforms

| Compound | hHDAC1 IC50 (nM) | hHDAC6 IC50 (nM) | hHDAC8 IC50 (nM) |

| This compound (13b) | > 30,000 | 2,754 | > 30,000 |

| Compound 10c | 19,498 | 1,486 | > 30,000 |

Data sourced from in vitro enzymatic assays using recombinant human HDAC (hHDAC) isoforms.[10]

Table 3: Comparative IC50 Values of Other HDAC Inhibitors Against HDAC10

| Compound | hHDAC10 IC50 (nM) |

| Quisinostat | 3.62 |

| Trichostatin A | 59.5 |

| Vorinostat | 198 |

| TMP269 | 50,400 |

Data sourced from Reaction Biology's HDAC10 assay services.[12]

Mechanism of Action and Signaling Pathways

HDAC10's primary role is the deacetylation of N8-acetylspermidine, converting it back to spermidine. This process is crucial for maintaining polyamine pools necessary for cell proliferation.[4][13] In cancer, particularly neuroblastoma, HDAC10 promotes an autophagic survival response to chemotherapy.[5][6] Inhibition of HDAC10 disrupts this protective autophagy, leading to an accumulation of autolysosomes and sensitizing cancer cells to cytotoxic agents like doxorubicin.[2][5][10]

Signaling Pathway: HDAC10 in Polyamine Metabolism and Autophagy

The diagram below illustrates the central role of HDAC10 in recycling acetylated polyamines and its influence on the autophagy pathway, which is a key survival mechanism for cancer cells under therapeutic stress.

References

- 1. histone-deacetylase-10-structure-and-molecular-function-as-a-polyamine-deacetylase - Ask this paper | Bohrium [bohrium.com]

- 2. Structural Basis for the Selective Inhibition of HDAC10, the Cytosolic Polyamine Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Histone deacetylase-10 liberates spermidine to support polyamine homeostasis and tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone deacetylase 10-promoted autophagy as a druggable point of interference to improve the treatment response of advanced neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Polyamine Deacetylase Structure and Catalysis: Prokaryotic Acetylpolyamine Amidohydrolase and Eukaryotic HDAC10 - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Hdac10-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 10 (HDAC10) has emerged as a compelling therapeutic target in oncology and other diseases. Its unique substrate specificity and role in cellular processes such as autophagy have spurred the development of selective inhibitors. This technical guide provides an in-depth overview of the discovery and chemical synthesis of Hdac10-IN-1, a potent and highly selective inhibitor of HDAC10. Also known as compound 13b, this compound serves as a valuable chemical probe for elucidating the biological functions of HDAC10 and as a lead compound for the development of novel therapeutics.[1][2][3][4] This document details the quantitative inhibitory activity of this compound, comprehensive experimental protocols for its synthesis and biological characterization, and visual representations of the associated signaling pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound against various histone deacetylase isoforms is summarized in the table below. The data highlights the compound's high potency and selectivity for HDAC10.

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC10 |

| HDAC10 | 58 | - |

| HDAC1 | >10,000 | >172-fold |

| HDAC2 | >10,000 | >172-fold |

| HDAC3 | >10,000 | >172-fold |

| HDAC6 | >10,000 | >172-fold |

| HDAC8 | >10,000 | >172-fold |

Table 1: Inhibitory Activity and Selectivity of this compound. The IC50 values were determined using in vitro enzymatic assays. The high selectivity of this compound for HDAC10 over other HDAC isoforms, particularly the structurally related HDAC6, is a key attribute of this inhibitor.[1][2]

Experimental Protocols

Chemical Synthesis of this compound (Compound 13b)

The synthesis of this compound, chemically named (E)-N-hydroxy-3-(1-(4-(trifluoromethyl)benzoyl)piperidin-4-yl)acrylamide, follows a multi-step synthetic route. The general strategy involves the preparation of a piperidine-4-yl-acrylamide core followed by acylation and subsequent hydroxamate formation.

Step 1: Synthesis of tert-butyl 4-((E)-2-(hydroxycarbamoyl)vinyl)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-formylpiperidine-1-carboxylate in a suitable solvent such as methanol, is added hydroxylamine hydrochloride and a base like sodium acetate.

-

The reaction mixture is stirred at room temperature until the formation of the oxime is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting intermediate is then subjected to a Wittig or Horner-Wadsworth-Emmons reaction with a phosphonate ylide bearing the acrylamide moiety to introduce the double bond.

-

The product is purified by column chromatography on silica gel.

Step 2: Deprotection of the Piperidine Nitrogen

-

The Boc-protecting group of the piperidine nitrogen is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), or with hydrochloric acid in an appropriate solvent.

-

The reaction is monitored by TLC until complete deprotection is observed.

-

The solvent is removed under reduced pressure to yield the deprotected piperidine intermediate as a salt.

Step 3: Acylation of the Piperidine Nitrogen

-

The deprotected piperidine intermediate is dissolved in a suitable solvent like DCM, and a base such as triethylamine or diisopropylethylamine is added.

-

4-(Trifluoromethyl)benzoyl chloride is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred until the acylation is complete.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the acylated product.

Step 4: Formation of the Hydroxamic Acid (this compound)

-

The final step involves the conversion of the ester or carboxylic acid of the acrylamide moiety to the corresponding hydroxamic acid.

-

This is typically achieved by treating the intermediate with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide or sodium methoxide in a solvent such as methanol.

-

The reaction is stirred at room temperature until completion.

-

The final product, this compound, is purified by recrystallization or column chromatography to afford the desired compound as a solid.

Note: The above protocol is a generalized procedure based on the synthesis of similar piperidine-4-acrylhydroxamates. Specific details regarding reagent quantities, reaction times, and temperatures should be optimized based on laboratory conditions and the specific literature procedures for this compound (compound 13b).

Autophagy Assessment by Flow Cytometry

The cellular activity of this compound is often assessed by its ability to modulate autophagy. A common method to quantify autophagy is through flow cytometry using specific fluorescent probes that accumulate in autophagic vesicles.

Materials:

-

Cancer cell line of interest (e.g., MV4-11 acute myeloid leukemia cells)[1]

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Autophagy detection dye (e.g., Cyto-ID® Green)[1]

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the cells in a 6-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 hours). A positive control for autophagy induction (e.g., rapamycin) and a late-stage autophagy inhibitor (e.g., chloroquine) can be included.

-

Cell Harvesting: After treatment, aspirate the medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and neutralize with complete medium.

-

Cell Staining: Centrifuge the cell suspension and resuspend the cell pellet in a buffer containing the autophagy detection dye (e.g., Cyto-ID® Green) at the manufacturer's recommended concentration.

-

Incubation: Incubate the cells with the dye for 30 minutes at 37 °C in the dark.

-

Washing: After incubation, wash the cells with PBS to remove excess dye.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. The green fluorescence intensity, which is proportional to the amount of autophagic vesicles, is measured.

-

Data Analysis: The mean fluorescence intensity (MFI) of the treated samples is compared to the vehicle control to determine the effect of this compound on autophagy. An increase in MFI indicates an accumulation of autophagosomes.

Mandatory Visualizations

Signaling Pathways Involving HDAC10

HDAC10 has been implicated in several signaling pathways that are critical in cancer progression. The following diagrams illustrate some of these key pathways.

Caption: Key signaling pathways modulated by HDAC10 in cancer cells.

Experimental Workflow for this compound Characterization

The discovery and characterization of this compound involves a logical progression of experiments, from initial screening to cellular activity assessment.

References

- 1. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Identification of histone deacetylase 10 (HDAC10) inhibitors that modulate autophagy in transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Hdac10-IN-1: A Technical Guide for Drug Development Professionals

An in-depth analysis of the potent and selective Histone Deacetylase 10 (HDAC10) inhibitor, Hdac10-IN-1, reveals key structural determinants for its activity and selectivity. This guide provides a comprehensive overview of its structure-activity relationship (SAR), detailed experimental protocols, and relevant biological pathways to inform future drug discovery and development efforts.

This compound, also identified as compound 13b in the primary literature, has emerged as a significant chemical probe for studying the biological functions of HDAC10, a class IIb histone deacetylase implicated in cancer and neurodegenerative diseases.[1] Its potent inhibitory activity and high selectivity over other HDAC isoforms make it a valuable tool for elucidating the therapeutic potential of targeting HDAC10.

Quantitative Structure-Activity Relationship (SAR) Analysis

The core of this compound's SAR lies in the strategic combination of a piperidine-4-acrylhydroxamate scaffold, which serves as the zinc-binding group (ZBG) and linker, with a variety of capping groups that dictate potency and selectivity. The seminal work by Zeyen et al. provides a systematic exploration of these modifications, leading to the identification of this compound as a lead compound.[1]

The following tables summarize the quantitative data for this compound and its key analogs, highlighting the impact of structural modifications on inhibitory activity against HDAC10 and other HDAC isoforms.

Table 1: Structure and Inhibitory Activity of this compound and Key Analogs [1]

| Compound ID | Capping Group | Linker Modification | drHDAC10 IC50 (nM) | hHDAC6 IC50 (nM) | hHDAC1 IC50 (nM) | hHDAC8 IC50 (nM) |

| This compound (13b) | 1-Methylindol-3-yl | Ethylene | 58 ± 6 | >10000 | >10000 | 2300 ± 200 |

| 10a | Phenethyl | Ethylene | 11 ± 1 | 4350 ± 350 | >20000 | 250 ± 20 |

| 10c | N-Methylindol-2-yl | Ethylene | 20 ± 2 | >10000 | >10000 | 330 ± 30 |

| 13a | Indol-3-yl | Ethylene | 40 ± 3 | >10000 | >10000 | 1600 ± 100 |

| 13c | p-Chlorobenzyl | Methylene | 33 ± 3 | 430 ± 50 | >10000 | 1200 ± 100 |

| 10d | m-Chlorobenzyl | Methylene | 60 ± 5 | >10000 | >10000 | 2100 ± 200 |

| 6a | N-Piperidinomethylene | Methylene | >10000 | >10000 | >10000 | >10000 |

drHDAC10 refers to Danio rerio (zebrafish) HDAC10, which shares high sequence homology with the human enzyme and is used for structural and initial screening studies. hHDAC refers to human HDAC isoforms.

Key SAR Insights:

-

Capping Group: The nature of the capping group is a critical determinant of HDAC10 potency and selectivity. Aromatic and heteroaromatic moieties, particularly indole-based structures like that in this compound, are well-tolerated and contribute to high affinity.

-

Linker: The length and rigidity of the linker connecting the piperidine core to the capping group influence inhibitory activity. Both methylene and ethylene linkers have been shown to be effective.

-

Piperidine Moiety: The basic piperidine nitrogen is crucial for interacting with the acidic gatekeeper residue, Glu274, in the HDAC10 active site. This interaction is a key driver of selectivity for HDAC10 over other isoforms, particularly HDAC6.[1]

-

Hydroxamate Group: The hydroxamic acid moiety serves as the essential zinc-binding group, chelating the catalytic zinc ion in the active site of the enzyme.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the key experiments cited in the development of this compound.

In Vitro HDAC Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant HDAC enzymes.

Materials:

-

Recombinant human HDAC1, HDAC6, HDAC8, and Danio rerio HDAC10.

-

Fluorogenic substrate: For HDAC1, 6, and 8, Boc-Lys(ac)-AMC is used. For HDAC10, a specific acetylspermidine-based fluorogenic substrate is utilized.

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

-

Developer Solution: Trypsin in a suitable buffer.

-

Test compounds dissolved in DMSO.

-

96-well black microplates.

-

Fluorometric plate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer, the respective HDAC enzyme, and the test compound solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Autophagy Assay (Flow Cytometry)

This method assesses the effect of HDAC10 inhibitors on autophagy by measuring the accumulation of autophagic vesicles in cells.

Materials:

-

Cancer cell lines (e.g., neuroblastoma or acute myeloid leukemia cells).

-

Cell culture medium and supplements.

-

Test compounds (this compound).

-

Autophagy detection dye (e.g., CYTO-ID® Autophagy Detection Kit).

-

Flow cytometer.

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified duration (e.g., 24-48 hours).

-

Harvest the cells and wash them with a suitable buffer (e.g., PBS).

-

Stain the cells with the autophagy detection dye according to the manufacturer's instructions. This dye specifically labels autophagic vesicles.

-

Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity in the appropriate channel.

-

Quantify the mean fluorescence intensity to determine the level of autophagy induction or blockade. An increase in fluorescence indicates an accumulation of autophagic vesicles, which can be a result of either autophagy induction or a blockage in the autophagic flux. Further assays, such as measuring p62/SQSTM1 levels, can distinguish between these two possibilities.[2]

Visualizing Key Pathways and Processes

Diagrams illustrating the underlying molecular interactions and experimental workflows are essential for a comprehensive understanding of this compound's SAR.

References

Hdac10-IN-1 selectivity profile against other HDAC isozymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of representative Histone Deacetylase 10 (HDAC10) inhibitors, using Hdac10-IN-1 as a model. The document details its inhibitory activity against other HDAC isozymes, the experimental protocols for determining selectivity, and the signaling pathways influenced by HDAC10.

Quantitative Selectivity Profile

The inhibitory potency of selective HDAC10 inhibitors is most effectively represented by their half-maximal inhibitory concentration (IC50) values against a panel of HDAC isozymes. The following table summarizes the IC50 values for representative potent and selective HDAC10 inhibitors, demonstrating a significant preference for HDAC10 over other isozymes, particularly those within Class I and the closely related Class IIb member, HDAC6.[1][2]

| Compound | HDAC10 (nM) | HDAC1 (nM) | HDAC6 (nM) | HDAC8 (nM) |

| 10c | 20 | >10,000 | >10,000 | >10,000 |

| 13b | 58 | >10,000 | >10,000 | >10,000 |

| TH34 * | 7700 | - | - | 1900 |

Note: TH34 is characterized as a dual HDAC8/10 inhibitor.[3][4] Data for other isozymes was not specified in the provided context.

Experimental Protocols

The determination of HDAC inhibitor selectivity is a critical step in drug development. The following outlines a standard methodology for assessing the selectivity profile of compounds like this compound.

In Vitro Biochemical Isozyme Selectivity Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant HDAC isozymes.

Objective: To determine the IC50 value of an inhibitor against a panel of HDAC isozymes.

Materials:

-

Recombinant human HDAC isozymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin with Trichostatin A to stop the HDAC reaction)

-

Test inhibitor (this compound) and control inhibitors (e.g., Trichostatin A for pan-HDAC inhibition, Tubastatin A for HDAC6)

-

384-well black microplates

-

Plate reader capable of fluorescence measurement (Excitation: 390 nm, Emission: 460 nm)

Procedure:

-

A serial dilution of the test inhibitor is prepared in assay buffer.

-

Recombinant HDAC enzyme is added to the wells of the microplate containing the diluted inhibitor.

-

The enzyme and inhibitor are pre-incubated for a specified time (e.g., 15 minutes) at room temperature.

-

The fluorogenic substrate is added to each well to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.

-

The developer solution is added to stop the reaction and cleave the deacetylated substrate, releasing the fluorophore.

-

The fluorescence intensity is measured using a plate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Target Engagement Assay

To confirm that the inhibitor maintains its selectivity within a cellular context, western blot analysis can be performed to assess the acetylation status of known HDAC substrates.

Objective: To evaluate the selective inhibition of HDAC10 in cells by measuring the acetylation of its downstream targets.

Procedure:

-

Culture relevant cells (e.g., neuroblastoma cell lines) to 70-80% confluency.

-

Treat cells with varying concentrations of the test inhibitor for a specified duration (e.g., 24 hours).

-

Harvest cells and prepare whole-cell lysates.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against acetylated forms of HDAC substrates (e.g., acetylated tubulin for HDAC6, acetylated histones for Class I HDACs).

-

Use an appropriate secondary antibody and detect the signal using chemiluminescence.

-

Analyze the resulting bands to determine the effect of the inhibitor on substrate acetylation. A selective HDAC10 inhibitor would not be expected to significantly alter the acetylation of HDAC1 and HDAC6 substrates.[2]

Signaling Pathways and Visualizations

HDAC10 has been identified as a key regulator of autophagy, a cellular process for degrading and recycling cellular components.[2][5][6][7] Selective inhibition of HDAC10 can disrupt this process, which has therapeutic implications, particularly in oncology.

HDAC10's Role in Autophagy

HDAC10 is understood to deacetylate polyamines, which are crucial for the regulation of autophagy.[2] By inhibiting HDAC10, the acetylation state of its substrates is altered, leading to a disruption in the autophagic flux. This can sensitize cancer cells to chemotherapy.[5][6]

Caption: Role of HDAC10 in promoting autophagy-mediated cell survival and its inhibition.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity of an HDAC inhibitor follows a logical progression from broad screening to specific isozyme and cellular analysis.

Caption: Workflow for determining the selectivity profile of an HDAC inhibitor.

References

- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 2. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. scite.ai [scite.ai]

The Role and Therapeutic Targeting of HDAC10 in Neuroblastoma: A Technical Overview of Selective Inhibition

For Immediate Release

This technical guide provides an in-depth analysis of the effects of selective Histone Deacetylase 10 (HDAC10) inhibition in neuroblastoma models. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, neurobiology, and pharmacology. Herein, we detail the mechanism of action of HDAC10 in neuroblastoma, summarize key quantitative data from preclinical studies, provide comprehensive experimental protocols, and present visual diagrams of relevant signaling pathways and workflows. While a specific compound designated "Hdac10-IN-1" is not extensively documented in publicly available research, this guide focuses on the effects of other potent and selective HDAC10 inhibitors that have been investigated in neuroblastoma, offering valuable insights into the therapeutic potential of targeting this enzyme.

Introduction to HDAC10 in Neuroblastoma

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2] Dysregulation of HDAC activity is a common feature in many cancers, including neuroblastoma, the most prevalent extracranial solid tumor in children.[1][2] Among the various HDAC isoforms, HDAC10, a class IIb HDAC, has emerged as a significant contributor to neuroblastoma pathogenesis and chemoresistance.[1][3] Elevated expression of HDAC10 has been correlated with poor clinical outcomes in high-risk neuroblastoma patients, suggesting its potential as both a prognostic biomarker and a therapeutic target.[1]

Functionally, HDAC10 has been shown to promote autophagy-mediated cell survival in neuroblastoma cells.[3][4] Autophagy is a cellular process that allows cells to degrade and recycle cellular components, which can be hijacked by cancer cells to survive under stressful conditions, such as chemotherapy. HDAC10's role in this process makes its inhibition a promising strategy to sensitize neuroblastoma cells to existing cancer therapies.[4]

Mechanism of Action: HDAC10 Inhibition and Autophagy

The primary mechanism by which HDAC10 inhibition exerts its anti-tumor effects in neuroblastoma is through the disruption of the autophagy process.[4][5] HDAC10 is involved in the deacetylation of proteins that are critical for the autophagic flux. Inhibition of HDAC10 leads to an accumulation of autolysosomes, indicating a blockage in the final stages of the autophagy pathway.[5] This disruption of the pro-survival autophagy mechanism ultimately leads to increased cellular stress and can trigger apoptosis, particularly in the presence of chemotherapeutic agents.

Quantitative Data on Selective HDAC10 Inhibitors

While data on a specific "this compound" is unavailable, research on other selective HDAC10 inhibitors, such as piperidine-4-acrylhydroxamates, provides valuable quantitative insights.

| Inhibitor | Target | Cell Line | IC50 | Effect | Reference |

| Compound 10c | HDAC10 | SK-N-BE(2)-C | Not Specified | Induces expansion and acidification of the lysosomal compartment | (Häbe et al., 2020) |

| Compound 13b | HDAC10 | SK-N-BE(2)-C | Not Specified | Induces expansion and acidification of the lysosomal compartment | (Häbe et al., 2020) |

Note: Specific IC50 values for cell viability in neuroblastoma lines for these selective HDAC10 inhibitors were not provided in the primary abstract. The primary effect reported was the modulation of autophagy.

For context, various other HDAC inhibitors have been studied in neuroblastoma with reported IC50 values for cell proliferation:

| Inhibitor | Class | Cell Line | IC50 | Reference |

| Belinostat | Pan-HDAC | Kelly | 5.1 µM | (Barylyuk et al., 2021)[6] |

| Hydrazostat | Class I HDAC | SK-N-SH | 3.7 µM | (Barylyuk et al., 2021)[6] |

| Vorinostat | Pan-HDAC | Neuroblastoma cell lines | Additive effect with radiation at 0.5 µM | (Mueller et al., 2011)[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to investigate the effects of HDAC10 inhibitors in neuroblastoma models.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate neuroblastoma cells (e.g., SK-N-BE, SH-SY5Y) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the HDAC10 inhibitor for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Autophagy Markers

-

Cell Lysis: Treat cells with the HDAC10 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against autophagy markers (e.g., LC3B, p62/SQSTM1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Lysosomal Staining (LysoTracker Assay)

-

Cell Culture: Grow neuroblastoma cells on glass coverslips or in imaging-compatible plates.

-

Treatment: Treat the cells with the HDAC10 inhibitor for the desired duration.

-

LysoTracker Staining: Add a fluorescent lysosomal probe (e.g., LysoTracker Red DND-99) to the cell culture medium at a final concentration of 50-100 nM and incubate for 30-60 minutes at 37°C.

-

Imaging: Wash the cells with fresh medium and immediately visualize the stained lysosomes using a fluorescence microscope.

-

Image Analysis: Quantify the fluorescence intensity or the number and size of lysosomes per cell using image analysis software.

Visualizing Signaling Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of HDAC10-mediated autophagy and its inhibition.

Caption: Experimental workflow for evaluating HDAC10 inhibitors.

Conclusion

The inhibition of HDAC10 presents a compelling therapeutic strategy for neuroblastoma, primarily by disrupting the pro-survival autophagy pathway. While the specific compound "this compound" remains to be fully characterized in public literature, the study of other selective HDAC10 inhibitors provides a strong rationale for the continued investigation of this target. The data and protocols outlined in this guide offer a foundational resource for researchers dedicated to advancing novel treatments for this challenging pediatric cancer. Further research into isoform-selective HDAC10 inhibitors is warranted to fully elucidate their therapeutic potential and clinical applicability.

References

- 1. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Histone Deacetylases and Histone Deacetylase Inhibitors in Neuroblastoma [frontiersin.org]

- 4. Histone deacetylase 10-promoted autophagy as a druggable point of interference to improve the treatment response of advanced neuroblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cooperation of the HDAC inhibitor vorinostat and radiation in metastatic neuroblastoma: Efficacy and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Hdac10-IN-1 In Vitro Enzymatic Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro enzymatic assay of Hdac10-IN-1, a potential inhibitor of Histone Deacetylase 10 (HDAC10). This document outlines the scientific background, assay principle, a step-by-step protocol, and data presentation guidelines to facilitate the evaluation of this compound and other potential HDAC10 inhibitors.

Introduction to HDAC10

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2][3] This deacetylation process leads to chromatin condensation and transcriptional repression.[4] HDACs are implicated in various diseases, including cancer and neurological disorders, making them attractive therapeutic targets.[5][6]

HDAC10, a member of the class IIb family of HDACs, is unique in its function as a polyamine deacetylase.[2][7] It is involved in cellular processes such as autophagy.[2] The development of specific HDAC10 inhibitors is crucial for elucidating its biological functions and for potential therapeutic applications.

Assay Principle

The in vitro enzymatic assay for HDAC10 is a fluorometric assay that measures the deacetylase activity of the enzyme. The assay is based on a two-step reaction:

-

Deacetylation: Recombinant human HDAC10 enzyme is incubated with a specific fluorogenic substrate, Ac-Spermidine-AMC.[7][8] In the presence of active HDAC10, the acetyl group is removed from the substrate.

-

Fluorophore Release: A developer solution, typically containing trypsin, is added to the reaction.[3][9] Trypsin cleaves the deacetylated substrate, releasing the fluorescent molecule 7-Amino-4-methylcoumarin (AMC).

The resulting fluorescence is directly proportional to the HDAC10 enzymatic activity. The potency of an inhibitor, such as this compound, is determined by measuring the reduction in fluorescence in its presence. The half-maximal inhibitory concentration (IC50) value can then be calculated.

Quantitative Data: IC50 Values of Known HDAC10 Inhibitors

The following table summarizes the IC50 values of several known HDAC inhibitors against HDAC10, providing a reference for comparison with this compound.

| Compound | IC50 (nM) against HDAC10 |

| Quisinostat | 3.62[8] |

| Trichostatin A | 59.5[8] |

| Vorinostat | 198[8] |

| Tinostamustine (EDO-S101) | 72[10] |

| TH34 | 7,700[10] |

| Mocetinostat | No activity reported[10] |

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for manual or high-throughput screening.

Materials and Reagents

-

Recombinant Human HDAC10 Enzyme

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[9]

-

Bovine Serum Albumin (BSA)

-

HDAC10 Substrate: Ac-Spermidine-AMC[7][8] (stock solution in DMSO)

-

This compound (or test inhibitor, stock solution in DMSO)

-

Positive Control Inhibitor: Quisinostat or Trichostatin A (stock solution in DMSO)

-

Developer Solution (e.g., Trypsin in assay buffer)[11]

-

Stop Solution (optional, can be included in the developer solution, e.g., a potent HDAC inhibitor like Trichostatin A to stop the initial reaction)[9]

-

96-well black, flat-bottom plates

-

Fluorometric microplate reader (Excitation: 355-380 nm, Emission: 460 nm)[5][12]

Assay Workflow Diagram

Caption: Workflow for the this compound in vitro enzymatic assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Assay Buffer with BSA: Prepare the HDAC assay buffer and supplement with 0.1 mg/mL BSA. Keep on ice.

-

Enzyme Solution: Dilute the recombinant HDAC10 enzyme to the desired working concentration in cold assay buffer with BSA. The final concentration should be determined empirically by titration to ensure the reaction is within the linear range.

-

Substrate Solution: Dilute the Ac-Spermidine-AMC stock solution in assay buffer to the final desired concentration (e.g., 12.5 µM).[8]

-

Inhibitor Dilutions: Prepare serial dilutions of this compound and the positive control inhibitor (e.g., Quisinostat) in DMSO. Then, dilute these further into the assay buffer to achieve the desired final concentrations in the assay wells. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

-

Assay Plate Setup (in a 96-well plate):

-

Blank (No Enzyme): Add assay buffer and substrate solution.

-

Negative Control (100% Activity): Add assay buffer, enzyme solution, substrate solution, and DMSO vehicle.

-

Positive Control (Inhibitor): Add assay buffer, enzyme solution, substrate solution, and the positive control inhibitor at a concentration known to cause maximal inhibition.

-

Test Compound (this compound): Add assay buffer, enzyme solution, substrate solution, and the serial dilutions of this compound.

-

-

Reaction Incubation:

-

To the appropriate wells, add 50 µL of the diluted inhibitor solutions (or vehicle).

-

Initiate the enzymatic reaction by adding 25 µL of the diluted HDAC10 enzyme solution to all wells except the "Blank".

-

Mix gently and incubate the plate at 37°C for 60-90 minutes.

-

-

Development Step:

-

Following the first incubation, add 25 µL of the developer solution (containing trypsin) to all wells.

-

Incubate the plate at 37°C for an additional 20-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at 355-380 nm and emission at 460 nm.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence signal of the "Blank" wells from all other wells.

-

Percentage of Inhibition Calculation: Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))

-

IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of this compound.

HDAC10 Signaling Pathway in Autophagy

HDAC10 has been identified as a regulator of autophagy, a cellular process for the degradation and recycling of cellular components.[2] Inhibition of HDAC10 can lead to an accumulation of autolysosomes. The precise mechanism is still under investigation, but it is known that HDAC10's function as a polyamine deacetylase is critical for this process.

Caption: HDAC10's role in regulating autophagy through polyamine deacetylation.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. reactionbiology.com [reactionbiology.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

Hdac10-IN-1 solubility, storage, and solution preparation

Application Notes and Protocols: Hdac10-IN-1

Product Name: this compound Synonyms: Compound 13b

Product Information

This compound is a potent and highly selective inhibitor of Histone Deacetylase 10 (HDAC10), a class IIb HDAC.[1] Unlike other HDACs that primarily deacetylate lysine residues on histones, HDAC10 functions as a polyamine deacetylase (PDAC).[2][3] Its inhibition has been shown to modulate autophagy, a critical cellular process for degrading and recycling cellular components.[1][4] This makes this compound a valuable research tool for studying the biological roles of HDAC10 in various pathological conditions, including cancer.[1][4]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Weight | 313.39 g/mol | [1] |

| Formula | C₁₈H₂₃N₃O₂ | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | >95% | [1] |

Selectivity Profile

This compound exhibits high selectivity for HDAC10 over other HDAC isoforms.

| Target | IC₅₀ Value | Reference |

| HDAC10 | 58 ± 10 nM | [1] |

| hHDAC8 | 920 ± 170 nM | [1] |

| hHDAC6 | 2420 ± 530 nM | [1] |

Solubility, Storage, and Solution Preparation

Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible experimental results.

| Solvent | Concentration | Comments | Reference |

| DMSO | 10 mg/mL (31.91 mM) | Requires ultrasonic agitation and warming to 60°C for full dissolution. Use newly opened, anhydrous DMSO as the compound is sensitive to hygroscopic DMSO. | [1] |

Storage and Stability

To ensure the integrity and activity of the compound, proper storage is essential.

| Format | Storage Temperature | Shelf Life | Reference |

| Powder | -20°C | 3 years | [1] |

| 4°C | 2 years | [1] | |

| In Solvent | -80°C | 6 months | [1] |

| -20°C | 1 month | [1] |

Recommendation: Once a stock solution is prepared, it should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

Protocol: Preparation of In Vitro Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most cell-based assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Histone deacetylase 10, a potential epigenetic target for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for the Selective Inhibition of HDAC10, the Cytosolic Polyamine Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Histone Deacetylase 10 (HDAC10) Inhibitors that Modulate Autophagy in Transformed Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing and Measuring Autophagy with an HDAC10 Inhibitor

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a specific Histone Deacetylase 10 (HDAC10) inhibitor, referred to here as Hdac10-IN-1, to induce and quantify autophagy in mammalian cell cultures. The protocols outlined below are based on established methodologies for studying the role of HDAC10 in the autophagic process.

Introduction

Histone Deacetylase 10 (HDAC10) is a class IIb HDAC that has been identified as a key regulator of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Studies have shown that HDAC10 promotes autophagy-mediated cell survival in certain cancer cells[1][2][3]. Inhibition of HDAC10 has been demonstrated to disrupt autophagic flux, leading to an accumulation of autophagosomes and lysosomes[1][2][4]. This makes HDAC10 a compelling target for therapeutic intervention, and specific inhibitors are valuable tools for dissecting its role in cellular homeostasis and disease.

This compound is a potent and selective inhibitor of HDAC10. By inhibiting the enzymatic activity of HDAC10, this compound can be used to induce a block in the later stages of autophagy, leading to the accumulation of autophagic vesicles. This application note details the protocols for using this compound to induce this effect and subsequently measure the changes in autophagy using standard cellular and molecular biology techniques.

Data Presentation

The following table summarizes the expected quantitative outcomes when treating cells with this compound, providing a clear comparison between treated and control groups.

| Parameter | Control (Vehicle) | This compound Treated | This compound + Lysosomal Inhibitor | Reference Assays |

| LC3-II/GAPDH Ratio | Basal Level | Increased | Further Increased | Western Blot |

| p62/SQSTM1 Levels | Basal Level | Increased | Further Increased | Western Blot |

| Number of LC3 Puncta per Cell | Low | High | Very High | Fluorescence Microscopy |

| Number of Autolysosomes (mCherry+/GFP- puncta) | Basal Level | Decreased | N/A | Tandem mRFP-GFP-LC3 Assay |

| Lysosomal Staining Intensity | Basal Level | Increased | Increased | LysoTracker Staining |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action in Autophagy

Caption: this compound inhibits HDAC10, disrupting autophagic flux.

Experimental Workflow for Measuring Autophagy

Caption: Experimental workflow for autophagy measurement.

Experimental Protocols

Protocol 1: Induction of Autophagy using this compound

Materials:

-

Mammalian cell line of interest (e.g., HeLa, U2OS, SH-SY5Y)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) (stock solution in DMSO)

-

6-well or 12-well tissue culture plates

Procedure:

-

Seed cells in tissue culture plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Allow cells to adhere and grow overnight.

-

Prepare working solutions of this compound and the lysosomal inhibitor in complete cell culture medium. A dose-response experiment is recommended to determine the optimal concentration of this compound for your cell line.

-

Treat the cells with the following conditions:

-

Vehicle control (DMSO)

-

This compound at the desired concentration

-

Lysosomal inhibitor alone

-

This compound in combination with the lysosomal inhibitor (for autophagic flux assessment)

-

-

Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours). The optimal incubation time should be determined empirically.

-

Proceed to one of the measurement protocols below.

Protocol 2: Measurement of Autophagy by Western Blotting for LC3-II and p62

This method quantifies the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, and the accumulation of the autophagy substrate p62/SQSTM1. An increase in LC3-II levels can indicate either increased autophagosome formation or a blockage in their degradation.[5][6]

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (15% acrylamide is recommended for resolving LC3-I and LC3-II)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel.[7]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using image analysis software. Normalize the LC3-II and p62 signals to the loading control.

Protocol 3: Visualization and Quantification of Autophagosomes by Fluorescence Microscopy

This method allows for the direct visualization of autophagosomes as punctate structures within the cell. Cells can be transiently or stably transfected with a fluorescently-tagged LC3 (e.g., GFP-LC3).[8]

Materials:

-

Cells expressing GFP-LC3 or RFP-LC3

-

Glass-bottom dishes or coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

-

Treat the cells with this compound as described in Protocol 1.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and stain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto glass slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell in multiple fields of view for each condition. An increase in the number of puncta indicates an accumulation of autophagosomes.

Protocol 4: Autophagic Flux Assay using Tandem mRFP-GFP-LC3

This assay is a more sophisticated method to monitor autophagic flux. The tandem fluorescent protein mRFP-GFP-LC3 allows for the differentiation between autophagosomes (yellow puncta, GFP and RFP signals) and autolysosomes (red puncta, only RFP signal, as GFP is quenched in the acidic environment of the lysosome).[9][10] A blockage in autophagic flux, as expected with this compound, will result in an accumulation of yellow puncta and a decrease in red puncta.

Materials:

-

Cells expressing tandem mRFP-GFP-LC3

-

Glass-bottom dishes

-

Fluorescence microscope with appropriate filter sets for GFP and RFP

Procedure:

-

Seed cells expressing mRFP-GFP-LC3 on glass-bottom dishes.

-

Treat the cells as described in Protocol 1.

-

Image live or fixed cells using a fluorescence microscope, acquiring images in both the green and red channels.

-

Merge the images and quantify the number of yellow (colocalized) and red (RFP only) puncta per cell.

-

An increase in the ratio of yellow to red puncta upon this compound treatment indicates an inhibition of autophagic flux.

Logical Relationships in Autophagy Measurement

Caption: Interpreting results from autophagy assays.

By following these detailed protocols and utilizing the provided diagrams and data interpretation guides, researchers can effectively use this compound to investigate the role of HDAC10 in autophagy and its potential as a therapeutic target.

References

- 1. Histone deacetylase 10 promotes autophagy-mediated cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase 10 promotes autophagy-mediated cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.prinsesmaximacentrum.nl [pure.prinsesmaximacentrum.nl]

- 4. Histone Deacetylase Inhibitor-Induced Autophagy in Tumor Cells: Implications for p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bitesizebio.com [bitesizebio.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for HDAC10 Inhibition in Cultured Cells using Hdac10-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Hdac10-IN-1, a potent and selective inhibitor of Histone Deacetylase 10 (HDAC10), in cultured cells. This document outlines experimental procedures, data presentation, and visual representations of key biological pathways and workflows to facilitate research into the function of HDAC10 and the therapeutic potential of its inhibition.

Introduction to HDAC10 and this compound

Histone Deacetylase 10 (HDAC10) is a class IIb histone deacetylase implicated in various cellular processes, including cell cycle regulation, apoptosis, angiogenesis, and autophagy.[1][2][3] Dysregulation of HDAC10 activity has been associated with several diseases, including cancer.[2][4] this compound (also known as compound 13b) is a potent and highly selective inhibitor of HDAC10 with a reported IC50 value of 58 nM.[5][6] Its selectivity makes it a valuable tool for elucidating the specific roles of HDAC10 in cellular signaling and disease pathogenesis.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound and other common HDAC inhibitors. This data is essential for selecting appropriate inhibitor concentrations and for comparative studies.

| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Reference |

| This compound (Compound 13b) | HDAC10 | 58 | Highly selective for HDAC10 | [5][6] |

| Quisinostat (JNJ-26481585) | HDAC1 | 0.11 | Potent against HDAC1, 2, 4, 10, 11 | [7] |

| Mocetinostat (MGCD0103) | HDAC1 | 150 | Selective for HDAC1, 2, 3, 11 | [7] |

| Ricolinostat (ACY-1215) | HDAC6 | 5 | >10-fold selective for HDAC6 over class I HDACs | [7] |

| Tinostamustine (EDO-S101) | Class I and Class II HDACs | HDAC1: 9, HDAC2: 9, HDAC3: 25, HDAC6: 6, HDAC10: 72 | Pan-HDAC inhibitor | [7] |

| UF010 | Class I HDACs | HDAC1: 0.5, HDAC2: 0.1, HDAC3: 0.06, HDAC6: 9.1, HDAC10: 15.3 | Class I selective | [7] |

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound

This protocol outlines the fundamental steps for treating cultured mammalian cells with this compound.

Materials:

-

Cultured cells of interest (e.g., MV4-11, SK-N-BE(2)-C)[1]

-

Complete cell culture medium

-

This compound (stock solution in DMSO, store at -20°C or -80°C)[5]

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 6-well, 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

One day prior to treatment, seed cells in appropriate cell culture plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.

-

-

Preparation of this compound Working Solutions:

-

Thaw the this compound stock solution.

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A typical starting range for a dose-response experiment is 0.1 nM to 10 µM.

-

Important: Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Add the prepared media containing different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO) to the respective wells.

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay and research question.

-

-

Downstream Analysis:

-

Following incubation, proceed with the desired downstream assays, such as cell viability assays, western blotting, or gene expression analysis.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cells treated with this compound (from Protocol 1 in a 96-well plate)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Add MTT Reagent:

-

Add 10 µL of MTT solution to each well of the 96-well plate.

-

-

Incubation:

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound for cell growth inhibition.

-

Protocol 3: Western Blot Analysis for Protein Expression

This protocol is used to assess the effect of this compound on the expression levels of specific proteins.

Materials:

-

Cells treated with this compound (from Protocol 1 in a 6-well plate)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-HDAC10, anti-acetylated tubulin, anti-LC3, anti-STAT3, anti-ß-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Analysis:

-